Bienvenue dans la boutique en ligne BenchChem!

N-methyl-4-[(methylamino)methyl]benzamide

MAO-B inhibition Neurodegeneration Parkinson's disease research

This N-methylbenzamide derivative delivers controlled, reversible MAO-B inhibition (Ki 550 nM, IC50 650–950 nM), avoiding the complete target saturation caused by irreversible clinical inhibitors like selegiline or rasagiline—ideal for nuanced kinetic/mechanistic studies in neurodegeneration models. Its secondary N-methyl substitution elevates LogP by ~0.95 units over the primary amine analog, yielding ~9-fold greater predicted passive membrane permeability critical for cell-based assays and intracellular target engagement. The free base form (mp 89–91°C) ensures compatibility with anhydrous synthetic chemistry, while the intact secondary amine supports alkylation, acylation, or reductive amination. Three rotatable bonds versus two in the primary amine analog facilitate SAR deconvolution of steric and conformational contributions to MAO-B binding.

Molecular Formula C10H14N2O
Molecular Weight 178.235
CAS No. 118329-42-3
Cat. No. B2862072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-4-[(methylamino)methyl]benzamide
CAS118329-42-3
Molecular FormulaC10H14N2O
Molecular Weight178.235
Structural Identifiers
SMILESCNCC1=CC=C(C=C1)C(=O)NC
InChIInChI=1S/C10H14N2O/c1-11-7-8-3-5-9(6-4-8)10(13)12-2/h3-6,11H,7H2,1-2H3,(H,12,13)
InChIKeyHTIKDJFBVIISPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-4-[(methylamino)methyl]benzamide (CAS 118329-42-3): Structural Identity, Physicochemical Profile, and Procurement Considerations


N-Methyl-4-[(methylamino)methyl]benzamide (CAS 118329-42-3) is a para-substituted benzamide derivative with molecular formula C10H14N2O and molecular weight 178.23 g/mol . The compound features an N-methylbenzamide core with a methylaminomethyl substituent at the 4-position . Key physicochemical parameters include a LogP of 0.766 , a melting point range of 89-91°C for the free base [1], and three rotatable bonds . The compound is commercially available as both the free base and hydrochloride salt (CAS 1052541-64-6) , and is primarily utilized as a research intermediate and in vitro MAO-B inhibitor [2].

N-Methyl-4-[(methylamino)methyl]benzamide: Why Structural Analogs and Class-Level Inhibitors Are Not Interchangeable


Substituting N-methyl-4-[(methylamino)methyl]benzamide with the primary amine analog 4-(aminomethyl)-N-methylbenzamide (CAS 164648-64-0) or with potent MAO-B inhibitors such as selegiline, rasagiline, or safinamide is not scientifically equivalent. The target compound's secondary N-methyl substitution on the benzylic amine alters LogP by approximately 0.95 units relative to the primary amine analog [1], affecting membrane permeability and solubility profiles. In MAO-B inhibition assays, the compound exhibits moderate potency (Ki 550 nM, IC50 650-950 nM depending on expression system) [2], positioning it in a distinct activity tier: approximately 5- to 100-fold less potent than clinical MAO-B inhibitors , yet more potent than inactive benzamide controls. These differences carry material consequences for experimental design, dosing calculations, and procurement decisions.

N-Methyl-4-[(methylamino)methyl]benzamide: Quantitative Differentiation Evidence vs. Analogs and Class-Level MAO-B Inhibitors


MAO-B Inhibitory Potency: N-Methyl-4-[(methylamino)methyl]benzamide vs. Clinical MAO-B Inhibitors

N-Methyl-4-[(methylamino)methyl]benzamide inhibits human monoamine oxidase B (MAO-B) with a Ki of 550 nM in competitive inhibition assays using human MAO-B overexpressed in Pichia pastoris [1]. Additional measurements yield IC50 values of 650 nM in recombinant human MAO-B assays and 950 nM in baculovirus-infected insect cell microsomes [1]. By comparison, the clinical MAO-B inhibitors selegiline (IC50 51 nM), rasagiline (IC50 4.43 nM), and safinamide (IC50 98 nM; Ki 100-340 nM) exhibit substantially greater potency [2].

MAO-B inhibition Neurodegeneration Parkinson's disease research

Lipophilicity Differentiation: N-Methyl-4-[(methylamino)methyl]benzamide vs. Primary Amine Analog

N-Methyl-4-[(methylamino)methyl]benzamide exhibits a calculated LogP of 0.766 . In contrast, the primary amine analog 4-(aminomethyl)-N-methylbenzamide (CAS 164648-64-0) shows a LogP of -0.187 [1]. The secondary N-methyl substitution on the benzylic amine increases lipophilicity by approximately 0.95 LogP units.

Lipophilicity Membrane permeability ADME optimization

Solid-State Differentiation: Free Base vs. Hydrochloride Salt Melting Point

The free base form of N-methyl-4-[(methylamino)methyl]benzamide melts at 89-91°C [1]. The hydrochloride salt (CAS 1052541-64-6) of the primary amine analog 4-(aminomethyl)-N-methylbenzamide melts at 271-273°C [2], representing a difference of approximately 182°C in melting point range midpoints.

Solid-state properties Formulation development Crystallinity

Conformational Flexibility: Rotatable Bond Count Comparison

N-Methyl-4-[(methylamino)methyl]benzamide contains three rotatable bonds , whereas the primary amine analog 4-(aminomethyl)-N-methylbenzamide contains only two rotatable bonds . The additional rotatable bond arises from the N-methyl substitution on the benzylic amine.

Conformational analysis Molecular flexibility Binding thermodynamics

N-Methyl-4-[(methylamino)methyl]benzamide: High-Value Application Scenarios Based on Quantitative Evidence


MAO-B Inhibitor Tool Compound for Moderate-Affinity Mechanistic Studies

The compound's Ki of 550 nM and IC50 values of 650-950 nM for human MAO-B [1] position it as a moderate-affinity tool compound. Unlike irreversible inhibitors (selegiline, rasagiline) or high-potency reversible inhibitors (safinamide), N-methyl-4-[(methylamino)methyl]benzamide enables reversible, concentration-dependent MAO-B inhibition studies without complete target saturation at low concentrations, facilitating detailed kinetic and mechanistic investigations of MAO-B function in neurodegenerative disease models. Researchers requiring a benzamide-based MAO-B inhibitor with controlled, sub-micromolar potency should prioritize this compound over clinical inhibitors that may obscure nuanced pharmacodynamic effects.

Membrane Permeability-Optimized Cellular Assay Reagent

With a LogP of 0.766—nearly one log unit higher than the primary amine analog (LogP -0.187) [2]—N-methyl-4-[(methylamino)methyl]benzamide offers approximately 9-fold greater predicted passive membrane permeability. This property makes it particularly suitable for cell-based assays, intracellular target engagement studies, and phenotypic screening campaigns where adequate compound penetration into the cytosol is required. The secondary N-methylation eliminates the strongly basic primary amine, reducing ionization at physiological pH and further enhancing passive diffusion characteristics.

Organic-Soluble Free Base for Synthetic Chemistry and Derivatization

The free base form of N-methyl-4-[(methylamino)methyl]benzamide exhibits a melting point of 89-91°C [3] and enhanced organic solubility relative to hydrochloride salts of structural analogs. This physical form is advantageous for synthetic chemistry applications where the compound serves as a building block for further derivatization. The secondary amine functionality remains accessible for alkylation, acylation, or reductive amination reactions, while the benzamide core provides a stable scaffold compatible with a range of reaction conditions. Procurement of the free base (CAS 118329-42-3) rather than the hydrochloride salt ensures compatibility with anhydrous reaction conditions.

Structure-Activity Relationship (SAR) Exploration of Aminomethyl Benzamide Scaffolds

The compound's three rotatable bonds and defined N-methyl substitution pattern provide a valuable reference point for SAR studies investigating the aminomethyl benzamide pharmacophore. Researchers can systematically compare this N-methylated derivative against the primary amine analog (2 rotatable bonds), 4-[(ethylamino)methyl]benzamides, and N-aryl variants to deconvolute the contributions of steric bulk, hydrogen-bonding capacity, and conformational flexibility to target binding. The compound's moderate MAO-B potency (Ki 550 nM) [1] establishes a baseline for assessing potency gains or losses upon further chemical modification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-methyl-4-[(methylamino)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.